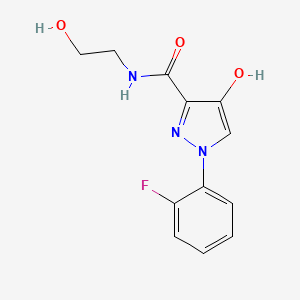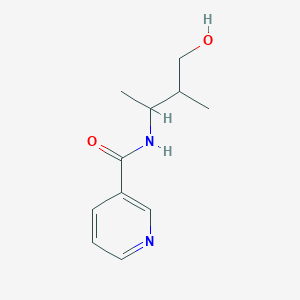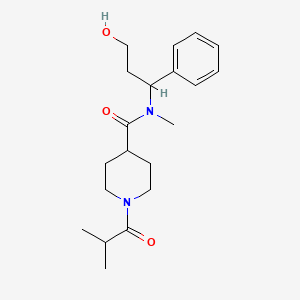
1-(2-fluorophenyl)-4-hydroxy-N-(2-hydroxyethyl)pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorophenyl)-4-hydroxy-N-(2-hydroxyethyl)pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. It has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its mechanism of action and physiological effects have been investigated extensively.
科学的研究の応用
1-(2-fluorophenyl)-4-hydroxy-N-(2-hydroxyethyl)pyrazole-3-carboxamide has been studied for its potential applications in scientific research. It has been found to have anticancer, anti-inflammatory, and analgesic properties. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of 1-(2-fluorophenyl)-4-hydroxy-N-(2-hydroxyethyl)pyrazole-3-carboxamide involves the inhibition of various enzymes such as cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE-4), and topoisomerase-II. This inhibition leads to the suppression of inflammation and cancer cell growth. It also modulates the levels of neurotransmitters such as dopamine, acetylcholine, and serotonin, which are involved in the pathogenesis of neurological disorders.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-4-hydroxy-N-(2-hydroxyethyl)pyrazole-3-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also inhibits the expression of COX-2 and PDE-4, which are involved in the inflammatory response. In addition, it has been found to induce apoptosis in cancer cells and reduce the growth of tumors. It also enhances the levels of neurotransmitters such as dopamine, acetylcholine, and serotonin, which are involved in the regulation of mood, cognition, and behavior.
実験室実験の利点と制限
1-(2-fluorophenyl)-4-hydroxy-N-(2-hydroxyethyl)pyrazole-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It also has a low toxicity profile and can be administered in various forms such as oral, intravenous, and intraperitoneal. However, there are some limitations to its use in lab experiments. It has a short half-life and requires frequent dosing. It also has limited solubility in water, which can affect its bioavailability.
将来の方向性
There are several future directions for the study of 1-(2-fluorophenyl)-4-hydroxy-N-(2-hydroxyethyl)pyrazole-3-carboxamide. It can be further studied for its potential applications in treating other diseases such as diabetes, cardiovascular diseases, and autoimmune disorders. Its mechanism of action can also be further elucidated to identify new targets for drug development. In addition, its pharmacokinetics and pharmacodynamics can be studied to optimize its dosing and administration. Finally, its efficacy and safety can be further evaluated in preclinical and clinical trials to determine its potential for human use.
Conclusion:
1-(2-fluorophenyl)-4-hydroxy-N-(2-hydroxyethyl)pyrazole-3-carboxamide is a promising compound that has shown potential in various scientific research applications. Its mechanism of action and physiological effects have been extensively investigated, and it has been found to have anticancer, anti-inflammatory, and analgesic properties. Although it has some limitations for lab experiments, it has several advantages such as ease of synthesis and low toxicity. There are several future directions for its study, and it has the potential to be developed into a new drug for the treatment of various diseases.
合成法
The synthesis of 1-(2-fluorophenyl)-4-hydroxy-N-(2-hydroxyethyl)pyrazole-3-carboxamide involves the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then reacted with hydrazine hydrate to form the pyrazole ring. The final step involves the reaction of the pyrazole compound with 2-chloroethanol in the presence of triethylamine to form the desired compound.
特性
IUPAC Name |
1-(2-fluorophenyl)-4-hydroxy-N-(2-hydroxyethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O3/c13-8-3-1-2-4-9(8)16-7-10(18)11(15-16)12(19)14-5-6-17/h1-4,7,17-18H,5-6H2,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZGURNONQJYOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C(=N2)C(=O)NCCO)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-4-hydroxy-N-(2-hydroxyethyl)pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B6641336.png)
![N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide](/img/structure/B6641342.png)
![1-(4-fluorophenyl)-N-[4-(hydroxymethyl)cyclohexyl]pyrazole-3-carboxamide](/img/structure/B6641353.png)
![4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide](/img/structure/B6641356.png)

![N-[4-(hydroxymethyl)cyclohexyl]-2-methoxyacetamide](/img/structure/B6641374.png)
![N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]pyridine-4-carboxamide](/img/structure/B6641376.png)

![3-[1-(3,4-Dichlorophenyl)ethyl]-1-(3-hydroxybutyl)-1-methylurea](/img/structure/B6641410.png)
![1-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylmethyl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea](/img/structure/B6641428.png)
![1-(3-Hydroxybutyl)-3-[(2-imidazol-1-ylphenyl)methyl]-1-methylurea](/img/structure/B6641432.png)
![3-(hydroxymethyl)-N-(1-oxaspiro[5.5]undecan-4-yl)piperidine-1-carboxamide](/img/structure/B6641441.png)
![[5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6641445.png)
![N-[(3-bromo-4-hydroxyphenyl)methyl]-2-(1-hydroxycyclohexyl)acetamide](/img/structure/B6641450.png)